![molecular formula C19H25ClN2O4S B4295621 N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B4295621.png)
N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of cyclic compounds containing aminobenzenesulfonamide, which may share structural similarities with N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide, involves complex reactions such as the sequential Nicholas and Pauson-Khand reactions. These methods have been developed for the production of unique polyheterocyclic compounds, indicating advanced synthetic strategies that could potentially be applied or adapted for the synthesis of the compound (Kaneda, 2020).
Molecular Structure Analysis
Molecular structure analysis often involves examining the arrangement of atoms within a compound and how this structure influences its chemical behavior. For adamantane-based compounds, the rigid structure provided by the adamantane scaffold contributes significantly to their chemical stability and reactivity. This suggests that the adamantane component in N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide may play a crucial role in defining its molecular characteristics and interactions (Dembitsky et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of similar compounds are influenced by their functional groups. For instance, nitro-functionalized analogues of 1,3-butadiene show a wide range of reactivities due to the nitro group, which can undergo various chemical transformations. These insights can provide a basis for understanding the reactivity of the nitro and sulfonamide groups in N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide (Sadowski & Kula, 2024).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are critical for their application and handling. While specific data on N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide is not available, the physical properties of related compounds can be influenced by their molecular structure and functional groups, offering a general understanding of what might be expected (Brück et al., 1996).
Chemical Properties Analysis
Chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways, are essential for comprehending the behavior of chemical compounds in different environments. The presence of adamantane, chloro, nitro, and sulfonamide groups in the compound suggests a complex interplay of chemical properties that determine its reactivity and stability (Leifert & Studer, 2023).
Mechanism of Action
Safety and Hazards
Future Directions
The field of adamantane chemistry continues to evolve, with ongoing research into the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the investigation of their chemical and catalytic transformations . The potential of quantum-chemical calculations for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical transformations is also being explored .
properties
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-chloro-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O4S/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-27(25,26)15-3-4-16(20)17(8-15)22(23)24/h3-4,8,12-14,18,21H,2,5-7,9-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSYFWGBTKBMKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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